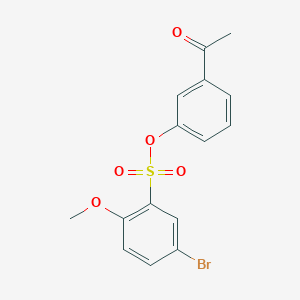

3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

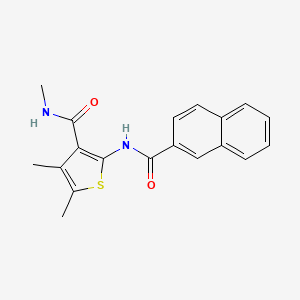

“3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate” is a complex organic compound. It appears to contain a phenyl ring (a benzene ring with a substituent), a bromo group (Br), a methoxy group (OCH3), and a sulfonate group (SO3H). These functional groups suggest that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromo, methoxy, and sulfonate groups would all be attached to the phenyl ring, but without specific information, it’s difficult to determine their exact positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate” would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of a sulfonate group might make the compound highly polar and soluble in water .Aplicaciones Científicas De Investigación

Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution

Studies have explored the role of methoxyl groups in facilitating solvolytic nucleophilic substitution reactions. Specifically, methoxyl groups adjacent to sulfonate esters, similar to the structure of 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have been shown to assist in solvolysis through anchimeric assistance. This process involves the formation of cyclic oxonium ion intermediates, leading to variations in the reaction pathways and products depending on the position and presence of methoxyl groups (Winstein, Allred, Heck, & Glick, 1958).

Antioxidant Activity of Bromophenols

Research on marine red algae has identified a range of bromophenols, structurally related to 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, exhibiting significant antioxidant properties. These compounds demonstrate potential in preventing oxidative deterioration in food, suggesting possible applications in food preservation and as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Alzheimer’s Disease Therapeutics

A study on sulfonamides derived from 4-methoxyphenethylamine highlighted the potential of these compounds in treating Alzheimer’s disease. The research demonstrated that specific sulfonamide derivatives exhibit inhibitory activity against acetylcholinesterase, a target enzyme in Alzheimer’s disease management, suggesting a therapeutic application for related sulfonate compounds (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Inhibitors for Tumor-Associated Isozymes

Halogenated sulfonamides, akin to 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have been synthesized and evaluated as inhibitors for carbonic anhydrase IX, a tumor-associated isozyme. The findings propose a framework for developing potent and selective inhibitors that could serve as antitumor agents, underscoring the compound's relevance in cancer research (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Chemiluminescence in Organic Chemistry

The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, related to the structural motif of 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have contributed to understanding base-induced chemiluminescence. This research has implications for the development of chemiluminescent materials and probes in biochemical and analytical applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Propiedades

IUPAC Name |

(3-acetylphenyl) 5-bromo-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO5S/c1-10(17)11-4-3-5-13(8-11)21-22(18,19)15-9-12(16)6-7-14(15)20-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMAZOJTZSCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile](/img/structure/B2842604.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)

![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)